1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorobenzenesulfonyl group and a thiophen-2-yl-1,2,4-oxadiazol group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the thiophen-2-yl group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzenesulfonyl)-4-[3-(phenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
1-(4-Methylbenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a methylbenzenesulfonyl group instead of a chlorobenzenesulfonyl group.
Uniqueness
The presence of the thiophen-2-yl group and the chlorobenzenesulfonyl group in 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine may confer unique properties, such as specific biological activities or reactivity patterns, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-13-3-5-14(6-4-13)26(22,23)21-9-7-12(8-10-21)17-19-16(20-24-17)15-2-1-11-25-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQXPQCFMKUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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